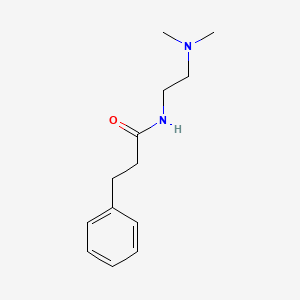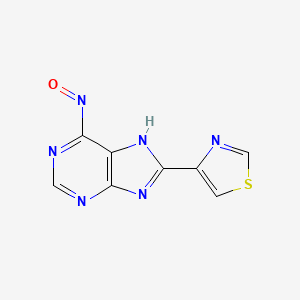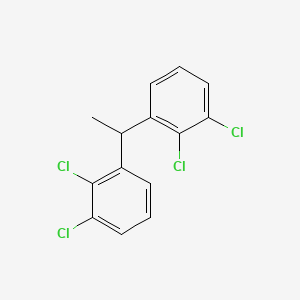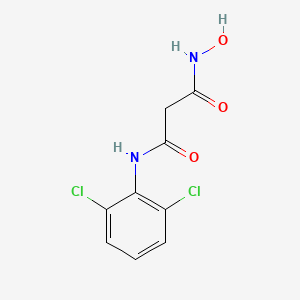
Benzenepropanamide, N-(2-(dimethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamide, N-(2-(dimethylamino)ethyl)- is an organic compound with the molecular formula C13H21N3O. It is a derivative of benzenepropanamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- typically involves the reaction of benzenepropanamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
Applications De Recherche Scientifique
Benzenepropanamide, N-(2-(dimethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanamide, N-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The dimethylamino group plays a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanamide: The parent compound without the dimethylaminoethyl substitution.
N-(2-(Dimethylamino)ethyl)benzamide: A similar compound with a different substitution pattern on the benzene ring.
N-(2-(Dimethylamino)ethyl)acetamide: A smaller analog with an acetamide group instead of a propanamide group.
Uniqueness
Benzenepropanamide, N-(2-(dimethylamino)ethyl)- is unique due to the presence of both the benzene ring and the dimethylaminoethyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63224-24-8 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C13H20N2O/c1-15(2)11-10-14-13(16)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,14,16) |
Clé InChI |
VEVNIWBGQJFGND-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)



![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)

![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)



